Snapshot TG

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

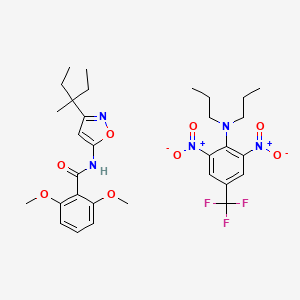

Snapshot TG is a pre-emergent herbicide widely used in agricultural and ornamental settings. It is a granular formulation containing two active ingredients: isoxaben and trifluralin. Isoxaben is a cell division inhibitor, while trifluralin inhibits root growth by disrupting cell division. This compound is effective in controlling a broad spectrum of annual broadleaf weeds and grasses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The active ingredients in Snapshot TG, isoxaben and trifluralin, are synthesized through distinct chemical processes:

Isoxaben: Synthesized via a multi-step process involving the reaction of 2,6-dimethylaniline with phosgene to form 2,6-dimethylphenyl isocyanate. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate to produce isoxaben.

Trifluralin: Produced by the nitration of 4-chloro-2,6-dinitroaniline followed by reduction to form 4-chloro-2,6-dinitroaniline. This compound is then reacted with trifluoroacetic anhydride to yield trifluralin.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis of isoxaben and trifluralin, followed by formulation into granular form. The granules are created by blending the active ingredients with inert carriers and binders, ensuring uniform distribution and stability.

Analyse Chemischer Reaktionen

Types of Reactions

Snapshot TG undergoes various chemical reactions, including:

Oxidation: Isoxaben and trifluralin can undergo oxidation under certain conditions, leading to the formation of degradation products.

Reduction: Trifluralin can be reduced to form amine derivatives.

Substitution: Both active ingredients can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed

Oxidation: Degradation products such as carboxylic acids and nitro compounds.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Snapshot TG has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study herbicide interactions and degradation pathways.

Biology: Investigated for its effects on plant cell division and root growth.

Industry: Utilized in the development of new herbicidal formulations and agricultural practices.

Wirkmechanismus

Snapshot TG exerts its effects through the following mechanisms:

Isoxaben: Inhibits cell division by disrupting the synthesis of cellulose in plant cell walls. This leads to stunted growth and eventual death of the weed.

Trifluralin: Inhibits root growth by interfering with microtubule formation during cell division. This prevents the proper development of root systems, leading to weed control.

Vergleich Mit ähnlichen Verbindungen

Snapshot TG is unique due to its combination of isoxaben and trifluralin, providing broad-spectrum control of weeds. Similar compounds include:

Pendimethalin: Another pre-emergent herbicide that inhibits root growth but lacks the cell division inhibition of isoxaben.

Oryzalin: Similar to trifluralin in its mode of action but used primarily in different crop settings.

Prodiamine: A pre-emergent herbicide with a similar mode of action to trifluralin but with a different chemical structure.

This compound stands out due to its dual-action mechanism, offering enhanced weed control compared to single-action herbicides.

Eigenschaften

CAS-Nummer |

113691-20-6 |

|---|---|

Molekularformel |

C31H40F3N5O8 |

Molekulargewicht |

667.7 g/mol |

IUPAC-Name |

2,6-dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide;2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline |

InChI |

InChI=1S/C18H24N2O4.C13H16F3N3O4/c1-6-18(3,7-2)14-11-15(24-20-14)19-17(21)16-12(22-4)9-8-10-13(16)23-5;1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h8-11H,6-7H2,1-5H3,(H,19,21);7-8H,3-6H2,1-2H3 |

InChI-Schlüssel |

STUVSLBRVSEGOP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

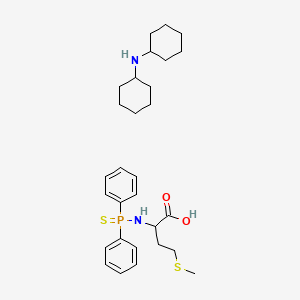

![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-amino-6-carboxy-4,5-dihydroxyoxan-2-yl]oxy-48-[[4-[(4-butylphenyl)methyl]piperazin-1-yl]methyl]-5,32-dichloro-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,65-henicosaene-52-carboxylic acid](/img/structure/B15194746.png)